beta-Chamigrenic acid beta-Chamigrenic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13359075
InChI: InChI=1S/C15H22O2/c1-11-5-4-8-14(2,3)15(11)9-6-12(7-10-15)13(16)17/h6H,1,4-5,7-10H2,2-3H3,(H,16,17)
SMILES: CC1(CCCC(=C)C12CCC(=CC2)C(=O)O)C
Molecular Formula: C15H22O2
Molecular Weight: 234.33 g/mol

beta-Chamigrenic acid

CAS No.:

Cat. No.: VC13359075

Molecular Formula: C15H22O2

Molecular Weight: 234.33 g/mol

* For research use only. Not for human or veterinary use.

beta-Chamigrenic acid -

Specification

Molecular Formula C15H22O2
Molecular Weight 234.33 g/mol
IUPAC Name 5,5-dimethyl-1-methylidenespiro[5.5]undec-9-ene-9-carboxylic acid
Standard InChI InChI=1S/C15H22O2/c1-11-5-4-8-14(2,3)15(11)9-6-12(7-10-15)13(16)17/h6H,1,4-5,7-10H2,2-3H3,(H,16,17)
Standard InChI Key TYVCBWCQQAMFRG-UHFFFAOYSA-N
SMILES CC1(CCCC(=C)C12CCC(=CC2)C(=O)O)C
Canonical SMILES CC1(CCCC(=C)C12CCC(=CC2)C(=O)O)C

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

β-Chamigrenic acid (C15_{15}H24_{24}O2_2) belongs to the chamigrane family of sesquiterpenoids, characterized by a spiro[5.5]undecane core fused with a carboxylic acid moiety . Its structure includes two quaternary carbon centers, which pose synthetic challenges due to steric hindrance and stereochemical complexity . The compound exists as a racemic mixture, with enantiomeric forms differing in spatial arrangement around the spiro carbon .

Table 1: Key Physicochemical Properties of β-Chamigrenic Acid

PropertyValue
Molecular FormulaC15_{15}H24_{24}O2_2
Molecular Weight236.35 g/mol
Optical ActivityRacemic mixture
Key Functional GroupsCarboxylic acid, bicyclic core
SolubilityLipophilic (soluble in DMSO)

Natural Occurrence and Biosynthetic Pathways

Plant Sources

β-Chamigrenic acid is predominantly isolated from Schisandra chinensis (Schisandraceae), a plant traditionally used in East Asian medicine . It coexists with structurally related compounds such as β-chamigrenal and α-ylangenol in the fruit’s essential oil fraction . Minor quantities have also been detected in Aristolochia debilis and liverwort species (Plagiochila rutilans var. moritziana) .

Biosynthesis

The biosynthetic pathway of β-chamigrenic acid remains partially elucidated. Proposed routes involve:

  • Farnesyl Pyrophosphate Cyclization: Initiated by terpene synthases, forming the chamigrane skeleton.

  • Oxidation: Introduction of the carboxylic acid group via cytochrome P450-mediated oxidation .

Synthetic Approaches

Key Synthetic Steps

  • Diels-Alder Reaction: Cyclohexanone derivatives react with dienes to form the spiro core.

  • Olefination: Wittig or Tebbe reactions introduce double bonds.

  • Oxidation: Selective oxidation of a methyl group to a carboxylic acid using Jones reagent or catalytic methods .

Pharmacological Activities

Anti-Inflammatory Effects

In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, β-chamigrenic acid suppresses:

  • Nitric Oxide (NO) Production: 47.21 ± 4.54% inhibition at 50 µM .

  • Prostaglandin E2 (PGE2) Synthesis: 51.61 ± 3.95% reduction at 50 µM .

Table 2: Pharmacological Profile of β-Chamigrenic Acid

ParameterEffect (50 µM)Mechanism
NO Production↓47.21 ± 4.54%Suppresses iNOS activity
PGE2 Synthesis↓51.61 ± 3.95%Inhibits mPGES-1 expression
COX-2 ActivityNo significant effect

Molecular Mechanisms

  • iNOS Modulation: β-Chamigrenic acid inhibits inducible nitric oxide synthase (iNOS) activity without affecting its expression, suggesting post-translational regulation .

  • mPGES-1 Downregulation: Reduces microsomal prostaglandin E synthase-1 (mPGES-1) expression by blocking early growth response factor-1 (EGR-1), a transcriptional activator .

Comparative Analysis with Related Sesquiterpenoids

Table 3: Structural and Functional Comparison of β-Chamigrenic Acid with Analogues

CompoundCore StructureBioactivityDistinguishing Feature
β-Chamigrenic AcidSpiro[5.5]undecaneAnti-inflammatoryCarboxylic acid group
β-ChamigreneSpiro[5.5]undecaneAntimicrobialHydrocarbon skeleton
α-CedreneBicyclicInsect-repellentLack of oxygenated groups
β-CaryophylleneSpiro[4.5]decaneAnalgesic, anti-inflammatoryLarger spiro ring

β-Chamigrenic acid’s carboxylic acid group enhances its polarity, potentially improving bioavailability compared to hydrocarbon analogs like β-chamigrene .

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